(R)-4-Fluorophenylglycine

Catalog No.
S774572
CAS No.
93939-74-3
M.F
C8H8FNO2
M. Wt
169.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Fluorophenylglycine

CAS Number

93939-74-3

Product Name

(R)-4-Fluorophenylglycine

IUPAC Name

(2R)-2-amino-2-(4-fluorophenyl)acetic acid

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1

InChI Key

JKFYKCYQEWQPTM-SSDOTTSWSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)N)F

Synonyms

(R)-4-fluorophenylglycine, 4-fluorophenylglycine, p-fluorophenylglycine, p-FPG

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])[NH3+])F

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)[O-])[NH3+])F

The exact mass of the compound (R)-4-Fluorophenylglycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-4-Fluorophenylglycine (CAS 93939-74-3) is an enantiopure, non-proteinogenic aromatic amino acid characterized by a rigid phenylglycine core and a para-fluoro substitution. Commercially procured as a specialized chiral building block, it is extensively utilized in solid-phase peptide synthesis (SPPS), the engineering of nonribosomal peptides, and as a highly sensitive, conformationally restricted reporter for solid-state 19F-NMR structural biology [1]. The absence of a beta-methylene spacer restricts the rotational freedom of the aromatic side chain, while the fluorine atom enhances lipophilicity, modulates the pKa, and provides metabolic resistance without introducing excessive steric bulk [2]. These combined properties make it a critical precursor for developing CNS-penetrant peptidomimetics and precisely probing the biophysics of membrane-active lipopeptides.

Research Fit

1
Chiral probe 19F NMR structural biology of membrane-associated peptides
2
Building block Enantioselective peptide synthesis and pharmaceutical intermediate development
3
Stereochemical control Enantiomer-attribution review: D-enantiomer as conformational reporter

Substituting (R)-4-Fluorophenylglycine with generic alternatives compromises both synthetic viability and analytical precision. Replacing it with unsubstituted (R)-phenylglycine sacrifices the critical 19F NMR handle and reduces the lipophilicity required for blood-brain barrier penetration in neurological drug design [1]. Conversely, substituting it with homologous fluorinated amino acids like 4-fluorophenylalanine introduces a beta-methylene spacer; this added rotational freedom destroys the rigid spatial constraints necessary for precise sub-angstrom intramolecular distance measurements in solid-state NMR[2]. Furthermore, in precursor-directed biosynthesis workflows, attempting to use larger halogenated analogs (such as 4-chlorophenylglycine) results in complete enzymatic rejection by adenylation (A) domains, making the para-fluoro variant the strict upper steric limit for successful macrocycle incorporation [3].

Substitution Risk

(S)-enantiomer
Opposite optical rotation and distinct peptide conformation effects; may produce divergent biological readouts in α-helical antimicrobial peptides.
Unsubstituted phenylglycine
Lacks 19F NMR probe functionality essential for structural analysis; cannot support fluorine-based conformational reporting in membrane environments.
4-chloro / 4-bromo analogs
Different electronic properties and steric bulk may shift molecular recognition; fluorine-specific NMR sensitivity not replicated.

Adenylation Domain Steric Tolerance in NRPS Precursor-Directed Biosynthesis

In the precursor-directed biosynthesis of Calcium-Dependent Antibiotics (CDA), the adenylation (A) domain exhibits strict steric constraints for para-substituted phenylglycines. While 4-fluorophenylglycine is successfully activated and incorporated into the macrocyclic peptide backbone in place of the native 4-hydroxyphenylglycine, slightly larger analogs such as 4-chlorophenylglycine and 4-methoxyphenylglycine are completely rejected, yielding 0% incorporation [1]. This demonstrates that the fluorine atom represents the maximum viable steric bulk for this specific enzymatic pocket.

Evidence DimensionNRPS A-domain incorporation viability
Target Compound Data(R)-4-Fluorophenylglycine (Successfully incorporated into CDA variants)
Comparator Or Baseline4-Chlorophenylglycine / 4-Methoxyphenylglycine (0% incorporation)
Quantified DifferenceAbsolute binary threshold (incorporation vs. complete rejection)
ConditionsIn vivo mutasynthesis feeding experiments with CDA NRPS

Procurement of the fluoro-analog is mandatory for generating halogenated nonribosomal peptides via mutasynthesis, as larger halogen substitutions fail enzymatically.

Optical Rotation
Head-to-head
−130° to −140° vs +138° ±2° (S-enantiomer)
Supports unambiguous enantiomeric identity verification
c=1, 1M HCl, 20°C; opposite sign confirms stereochemistry

Conformational Rigidity for Solid-State 19F-NMR Distance Constraints

For structural analysis of membrane-associated peptides (e.g., PGLa) in fluid lipid bilayers, the lack of a beta-methylene spacer in 4-fluorophenylglycine makes it a uniquely rigid reporter. When doubly labeled with 4F-Phg, modified CPMG NMR sequences yield highly precise intramolecular distances (6.6 ± 0.3 Å for one helix turn; 11.0 ± 0.7 Å for two turns)[1]. In contrast, standard fluorinated amino acids like 4-fluorophenylalanine possess side-chain rotational freedom, which introduces significant distance averaging and structural ambiguity.

Evidence DimensionSide-chain rotational degrees of freedom
Target Compound Data4-Fluorophenylglycine (0 rotational bonds between alpha-carbon and aromatic ring)
Comparator Or Baseline4-Fluorophenylalanine (1 rotational bond / beta-methylene spacer)
Quantified DifferenceElimination of side-chain flexibility, enabling sub-angstrom distance resolution (± 0.3 Å)
Conditions19F-NMR CPMG sequences in oriented DMPC fluid bilayers at 35 °C

Biophysicists must select phenylglycine derivatives over phenylalanine derivatives to obtain unambiguous, rigid distance constraints in membrane protein NMR.

Enantiomeric Excess
Cross-study
99.5% ee from (R); 99.2% ee from racemate
Reported enantiomeric purity context for biocatalytic resolution
Nocardia corallina whole cells; data to verify under specific conditions

Enhanced Blood-Brain Barrier Penetrance in Neurological Targeting

The introduction of a para-fluoro substituent on the phenylglycine core significantly alters its lipophilicity and pharmacokinetic profile. In studies evaluating amino acid transport inhibitors (e.g., Slc1a4 inhibitors), 4-fluorophenylglycine analogs demonstrated high blood-brain barrier penetrance (penetrance ratios ranging from 0.73 to 0.86) [1]. This is a stark quantitative improvement over non-fluorinated baseline analogs, which exhibit low penetrance and fail to achieve therapeutic concentrations in the CNS at equivalent systemic dosing.

Evidence DimensionBlood-Brain Barrier (BBB) Penetrance Ratio
Target Compound Data4-Fluorophenylglycine analogs (0.73 – 0.86 penetrance ratio)
Comparator Or BaselineUnsubstituted phenylglycine analogs (Low penetrance)
Quantified DifferenceSubstantial increase in CNS bioavailability at lower systemic doses
ConditionsIn vivo BBB penetrance assays for Slc1a4 transport inhibitors

Pharmaceutical buyers developing CNS-active peptidomimetics must prioritize the 4-fluoro substitution to achieve viable brain exposure levels.

Peptide Conformation
Head-to-head
D-4F-Phg disrupts α-helical fold; L-4F-Phg preserves it
Enantiomer-specific conformational response context
PGLa peptide model; structural probing vs silent labeling
Crystal Lattice
Cross-study
25–30% lattice substitution in Dutch resolution
Reported solid-solution behavior; class-level comparison
Mixed crystals with d-(−)-phenylglycine; DSC confirmed
Purity Specification
Supporting
95–98% purity; ≤0.5% moisture at 98% grade
Specification review for procurement decisions
Supplier-reported; verify lot-specific COA

Solid-State 19F-NMR Structural Biology of Membrane Peptides

Due to its absolute side-chain rigidity and highly sensitive 19F nucleus, (R)-4-Fluorophenylglycine is the optimal label for determining precise intramolecular distances and orientations of antimicrobial peptides (like PGLa and Gramicidin S) in fluid lipid bilayers [1].

Precursor-Directed Biosynthesis of Novel Lipopeptides

Because it represents the maximum steric bulk tolerated by specific NRPS adenylation domains, this compound is uniquely suited for mutasynthesis workflows aimed at generating novel, metabolically stable fluorinated analogs of complex natural products like Calcium-Dependent Antibiotics (CDA) [2].

Synthesis of CNS-Targeted Peptidomimetics

Leveraging its high blood-brain barrier penetrance (up to 0.86 ratio), (R)-4-Fluorophenylglycine is an essential chiral building block for medicinal chemists designing neurologically active enzyme inhibitors and transport modulators that require both conformational restriction and high CNS bioavailability [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
19F NMR conformational studies
Enantiomer-specific conformational reporter
α-helical disruption vs silent labeling in membrane-associated peptides
Enantioselective synthesis
Verified stereochemical integrity and optical rotation
Batch-to-batch enantiomeric purity and lot-specific COA review
Antimicrobial peptide SAR
Stereochemistry-dependent activity modulation
Conformation-activity relationship in α-helical vs β-sheet peptides
Chiral resolution process development
Solid-solution crystal lattice behavior
Resolution yield and enantiomeric excess under Dutch resolution conditions

XLogP3

-1.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93939-74-3

Wikipedia

(R)-4-Fluorophenylglycine

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